![molecular formula C12H21IN2 B14308015 N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide CAS No. 114549-81-4](/img/structure/B14308015.png)
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, including a phenyl group and a methyl group. This compound is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide typically involves the reaction of N,N-dimethyl-2-(methyl(phenyl)amino)ethanamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.
Scientific Research Applications
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants and detergents, where its ability to interact with both hydrophilic and hydrophobic substances is valuable.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows the compound to interact with negatively charged molecules, such as cell membranes or nucleophiles. This interaction can lead to changes in the structure and function of the target molecules, facilitating various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar in structure but contains a piperazine ring instead of a phenyl group.
N,N,N-Trimethylethylenediamine: Contains two ethylene groups instead of a phenyl group.
Uniqueness
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide is unique due to the presence of the phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring interactions with aromatic compounds or specific molecular targets.
Properties
CAS No. |
114549-81-4 |
|---|---|
Molecular Formula |
C12H21IN2 |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
trimethyl-[2-(N-methylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C12H21N2.HI/c1-13(10-11-14(2,3)4)12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HXPKYTVEKCTIDI-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC[N+](C)(C)C)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


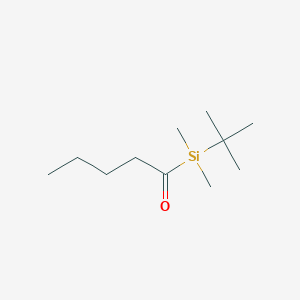
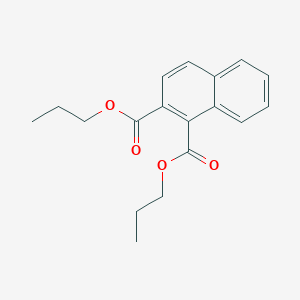
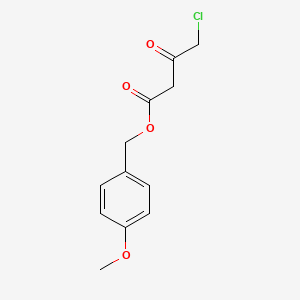


![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
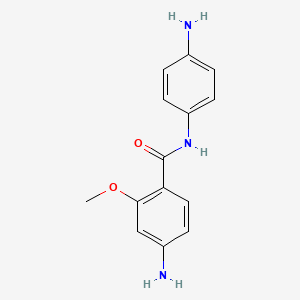
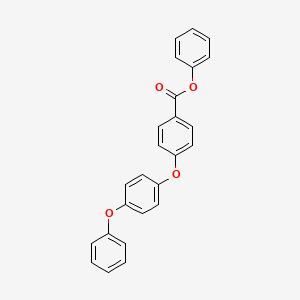
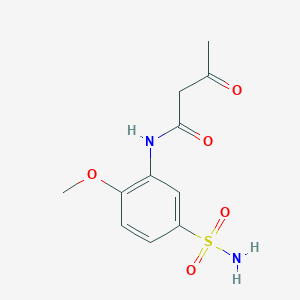
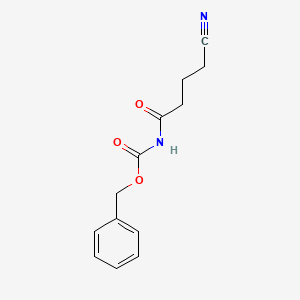
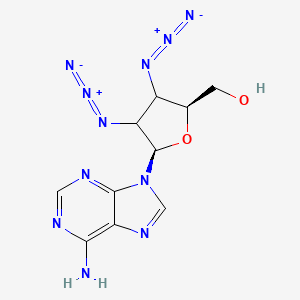
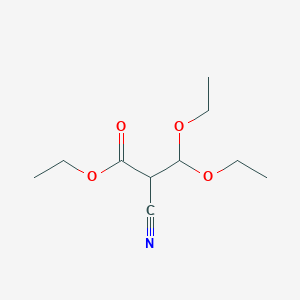
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
